molecular formula C9H11NO B1590548 2-Methyl-1-(pyridin-3-yl)propan-1-one CAS No. 51227-29-3

2-Methyl-1-(pyridin-3-yl)propan-1-one

Cat. No.: B1590548
CAS No.: 51227-29-3
M. Wt: 149.19 g/mol
InChI Key: TWDULYDQIGVEKY-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-3-yl)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by a pyridine ring attached to a propanone moiety with a methyl group at the second position

Biochemical Analysis

Biochemical Properties

2-Methyl-1-(pyridin-3-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses. This modulation can lead to changes in the levels of reactive oxygen species within the cell, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the interaction. For instance, when this compound binds to the active site of an enzyme, it can either block the substrate from accessing the active site (inhibition) or enhance the enzyme’s ability to catalyze a reaction (activation). Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal studies. It is crucial to determine the appropriate dosage to avoid threshold effects and potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can be metabolized into various metabolites, which may have different biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of this compound within specific tissues can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridin-3-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with isobutylmagnesium bromide, followed by oxidation. Another method includes the Friedel-Crafts acylation of 3-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-1-(pyridin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(pyridin-2-yl)propan-1-one
  • 2-Methyl-1-(pyridin-4-yl)propan-1-one
  • 3-Methyl-1-(pyridin-3-yl)propan-1-one

Uniqueness

2-Methyl-1-(pyridin-3-yl)propan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group and the pyridine ring can lead to different interactions and properties compared to its isomers.

Properties

IUPAC Name

2-methyl-1-pyridin-3-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(2)9(11)8-4-3-5-10-6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDULYDQIGVEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484027
Record name 2-methyl-1-(pyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51227-29-3
Record name 2-Methyl-1-(3-pyridinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51227-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-1-(pyridin-3-yl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID40484027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-(pyridin-3-yl)propan-1-one
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Synthesis routes and methods I

Procedure details

133 g (0.70 mol) of alpha-morpholino-3-pyridylacetonitrile, 25.7 g (0.07 mol) of tetrabutylammonium iodide, 278 g (3.5 mol) of 50% strength NaOH, 250 ml (2.65 mol) of isopropyl bromide and 300 ml of toluene, as a two-phase system, were heated at 50° C. for 4 hours with thorough mixing. Working up was carried out by adding water, separating the phases and washing the organic phase three times with water. After the solvent had been distilled off, the crude product in the form of an oil was added dropwise to half-concentrated H2SO4 at 60° C. After 2 hours, the mixture was brought to pH 9 with 50% strength NaOH and was extracted with toluene. The organic phase was washed three times with water and the wash solution was extracted 4 times with toluene. The collected toluene extracts were dried over Na2SO4 and filtered and the filtrate was evaporated down. The product was obtained as a dark oil.
Quantity
133 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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250 mL
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reactant
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300 mL
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reactant
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25.7 g
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catalyst
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

In dichloromethane (60.0 mL) was dissolved 2-methyl-1-(pyridin-3-yl)propan-1-ol (2.16 g, 14.3 mmol) obtained in Step 1. Manganese dioxide (107 g) was added and the mixture was stirred at room temperature for 7 hours. After the reaction mixture was filtered through Celite, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1) to give 2-methyl-1-(pyridin-3-yl)propan-1-one (1.72 g, 81% yield).
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
60 mL
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solvent
Reaction Step One
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107 g
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catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features and photochemical properties of 2-Methyl-1-(pyridin-3-yl)propan-1-one?

A1: this compound shares structural similarities with commercially available hydroxyalkylphenone photoinitiators like 2-hydroxy-2-methyl-1-phenyl propan-1-one. Both possess a 2-hydroxy-2-methylpropan-1-one moiety, but this compound incorporates a pyridine ring instead of a phenyl ring. []

Q2: How does the incorporation of a pyridine ring in this compound impact its performance as a photoinitiator compared to its phenyl-based counterpart?

A2: The research highlights two major advantages of the pyridine ring in this compound:

  • Reduced oxygen sensitivity: When tested in lauryl acrylate polymerization, this compound displayed less sensitivity to oxygen quenching compared to 2-hydroxy-2-methyl-1-phenyl propan-1-one. [] This suggests potential for applications where oxygen inhibition is a concern.
  • Enhanced water solubility: this compound shows good water solubility (4.9 g/100 mL). [] This property is beneficial for various applications, including those involving aqueous formulations.

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